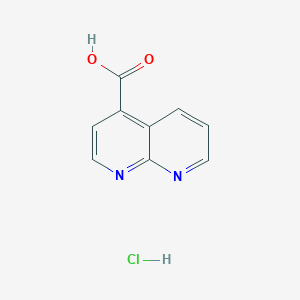

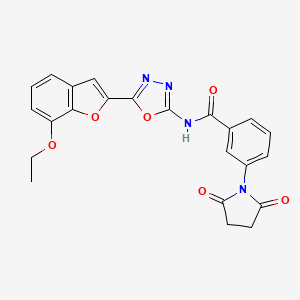

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The synthesis and study of complex organic molecules, like "3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide", play a crucial role in the development of new materials and pharmaceuticals. These compounds are often characterized by their intricate molecular structures and diverse chemical properties, which can be tailored for specific applications.

Synthesis Analysis

The synthesis of complex organic compounds typically involves multi-step chemical reactions, starting from simpler molecules. The synthesis of related compounds, such as substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamides, involves sodium borohydride reduction in ethanol, indicating a potential route for the synthesis of our target compound (Gangapuram & Redda, 2009).

Molecular Structure Analysis

The molecular structure of compounds is often elucidated using spectroscopic techniques such as NMR, IR, and X-ray crystallography. For instance, the structural features of benzodifuranyl derivatives were elucidated using elemental and spectral analysis, providing insights into the molecular structure of complex organic compounds (Abu‐Hashem et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of a compound is influenced by its functional groups and molecular structure. Studies on similar molecules, such as the reaction of 2-aminobenzamide analogs leading to the synthesis of pyrrolo[1,2-α]quinazoline derivatives, highlight the type of chemical transformations that might be applicable to our target compound (Kurihara et al., 1980).

Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

One line of research has focused on the synthesis of related compounds, highlighting efficient methods for creating complex molecules. For example, studies have reported on the high-yield synthesis of benzamide derivatives, showcasing methods for preparing compounds with potential pharmacological activities (Bobeldijk et al., 1990). Additionally, innovative synthesis strategies have been developed for creating novel benzodifuranyl and oxadiazepines derivatives, which are explored for their anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Anticancer Applications

Research has also focused on the anticancer evaluation of benzamide and oxadiazole derivatives. A significant study synthesized and evaluated a series of benzamide derivatives for their anticancer activity against various cancer cell lines, with some compounds exhibiting higher activities than reference drugs (Ravinaik et al., 2021). This research indicates the potential of related compounds in the development of new anticancer therapies.

Antimicrobial and Antioxidant Activities

Further investigations have explored the antimicrobial and antioxidant activities of new compounds derived from similar chemical structures. For instance, a study on the antimicrobial and antioxidant activities of a new benzamide isolated from endophytic Streptomyces sp. revealed significant biological activities, suggesting potential applications in combating microbial infections and oxidative stress (Yang et al., 2015).

Development of Novel Compounds

The chemical scaffold of interest has served as a foundation for the development of various novel compounds with promising biological activities. Studies have synthesized new pyridine derivatives with antimicrobial activity, demonstrating the versatility of the benzamide and oxadiazole frameworks in the creation of compounds targeting a range of microbial pathogens (Patel et al., 2011).

Safety And Hazards

This involves understanding the safety precautions needed when handling the compound, its toxicity, and any hazards associated with its use.

Zukünftige Richtungen

This involves discussing potential future research directions or applications for the compound.

Please consult with a professional chemist or a trusted source for accurate information. It’s also important to handle all chemicals with appropriate safety measures. If you’re working in a lab, always follow your institution’s safety guidelines.

Eigenschaften

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O6/c1-2-31-16-8-4-5-13-12-17(32-20(13)16)22-25-26-23(33-22)24-21(30)14-6-3-7-15(11-14)27-18(28)9-10-19(27)29/h3-8,11-12H,2,9-10H2,1H3,(H,24,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWQJRYYFVJGJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-(diethylamino)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2487214.png)

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2487215.png)

![6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2487216.png)

![6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![7-(2-{[(4-Chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2487222.png)

![Ethyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2487228.png)

![({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetonitrile](/img/structure/B2487231.png)